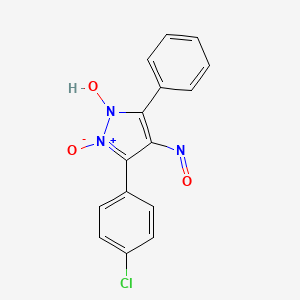
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide is a chemical compound with a complex structure that includes a pyrazolone core, substituted with a chlorophenyl and a phenyl group, and an oxime functional group
Preparation Methods
The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Substitution reactions: Introduction of the chlorophenyl and phenyl groups can be done via electrophilic aromatic substitution reactions.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Oxidation: The final step involves the oxidation of the pyrazolone to form the 1,2-dioxide structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxime group back to a ketone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide include:
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide: This compound has a similar structure but with a different substituent on the pyrazolone core.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime: Lacks the 1,2-dioxide structure.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Lacks both the oxime and 1,2-dioxide structures.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61572-27-8 |
|---|---|
Molecular Formula |
C15H10ClN3O3 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-8-6-11(7-9-12)15-13(17-20)14(18(21)19(15)22)10-4-2-1-3-5-10/h1-9,21H |
InChI Key |
PONCSOAZEUXFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=C(C=C3)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


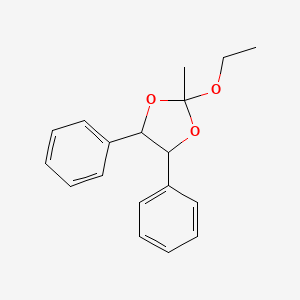
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
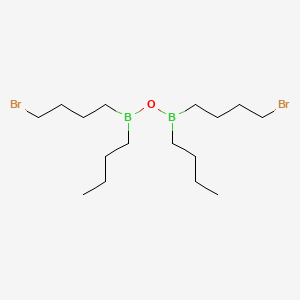

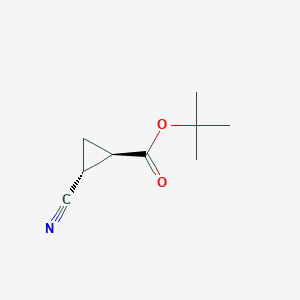
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
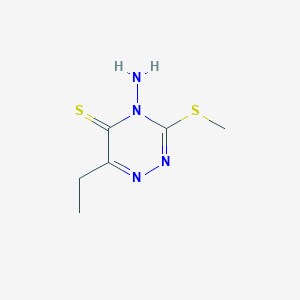

![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
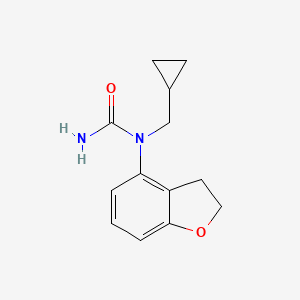
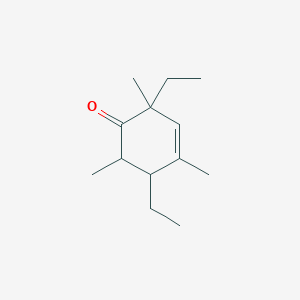
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
